7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
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Overview
Description
7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound of significant interest in the field of organic chemistry This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp^2)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based methods for the transfer of CF_2H to C(sp^2) sites in both stoichiometric and catalytic modes has been reported . Additionally, the formation of X–CF_2H bonds where X is oxygen, nitrogen, or sulfur can be achieved using novel non-ozone depleting difluorocarbene reagents .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups into the benzofuran core .
Scientific Research Applications
7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and difluoromethoxy-substituted molecules. Examples are:
- 7-(Methoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
- 7-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
Uniqueness
What sets 7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid apart is the presence of the difluoromethoxy group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, particularly in pharmaceuticals .
Properties
IUPAC Name |
7-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c11-10(12)16-6-3-1-2-5-4-7(9(13)14)15-8(5)6/h1-3,7,10H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRHZTRAMBRPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC=C2OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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